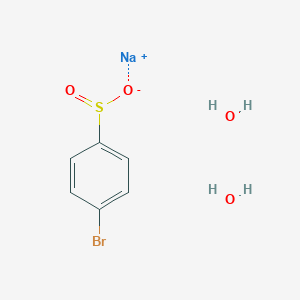

Sodium 4-bromobenzenesulfinate Dihydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sodium 4-bromobenzenesulfinate and related compounds involves reactions that are enhanced by specific catalysts and conditions. For instance, the sonication effect on the reaction of 4-bromo-1-methylbenzene with sodium sulfide shows significant enhancement in reaction rate under multi-site phase-transfer catalysis conditions combined with ultrasonic irradiation (Abimannan, Selvaraj, & Rajendran, 2015). Another example is the sodium bromide catalyzed synthesis of tetrahydrobenzo[b]pyrans via a three-component cyclocondensation under microwave irradiation and solvent-free conditions, highlighting an innovative approach to chemical synthesis (Devi & Bhuyan, 2004).

Molecular Structure Analysis

The molecular structure of sodium 4-bromobenzenesulfinate dihydrate and similar compounds has been characterized using various techniques, including X-ray crystallography. For instance, the structure of sodium N-bromo-4-chloro-2-methylbenzenesulfonamidate sesquihydrate was determined, showing octahedral coordination of sodium ions with sulfonyl and water molecules, which provides insights into the molecular geometry and interactions within these compounds (Gowda et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving sodium 4-bromobenzenesulfinate dihydrate can be complex and are influenced by various factors. The reaction kinetics and mechanisms have been studied in depth for specific reactions, such as the reaction of N, N-dibromobenzenesulfonamide with dihydropyran, which was investigated for its reaction mechanism and product formation (Takemura, Otsuki, Okamoto, & Ueno, 1968).

Physical Properties Analysis

The physical properties of sodium 4-bromobenzenesulfinate dihydrate, including optical and electrical properties, have been examined through studies like the growth, solvent effect, and property analysis of sodium 4-hydroxybenzenesulfonate dihydrate. These studies provide valuable data on the optical transmittance, cut-off wavelength, band gap energy, and dielectric properties, contributing to a comprehensive understanding of the physical characteristics of these compounds (Zahid et al., 2019).

Chemical Properties Analysis

The chemical properties of sodium 4-bromobenzenesulfinate dihydrate are pivotal for its applications in synthesis and analytical methods. Research has detailed the synthesis and applications of sodium N-bromo-p-nitrobenzenesulfonamide as an oxidizing titrant, showcasing the compound's utility in titration methods for various substances. This highlights the compound's role as a versatile reagent in analytical chemistry (Gowda, Trieff, Ramanujam, Malinski, Kadish, & Mahadevappa, 1983).

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

Research involving sodium 4-hydroxybenzenesulfonate dihydrate, a compound similar in structure to Sodium 4-bromobenzenesulfinate dihydrate, has led to the synthesis of novel luminescent ladder-like lanthanide coordination polymers. These compounds, synthesized through the reaction of sodium 4-hydroxybenzenesulfonate dihydrate with LnCl3·6H2O in methanol, exhibit interesting structural and luminescent properties, suggesting potential applications in materials science and luminescence-based technologies (Yang et al., 2008).

Reaction Kinetics and Catalysis

Studies on the sonication effect in phase-transfer catalysis conditions have explored the kinetic aspects of reactions involving bromo-substituted compounds, such as 4-bromo-1-methylbenzene, with sodium sulfide. These investigations provide insights into the influence of sonication on reaction rates and could inform the optimization of synthesis processes involving bromo-substituted sulfinate compounds (Abimannan et al., 2015).

Material Science and Optical Properties

The growth and study of sodium 4-hydroxybenzenesulfonate dihydrate crystals have revealed significant optical and electrical properties. Such research underscores the potential of sulfinate-based compounds in developing materials with unique photoluminescent and dielectric properties, which could be pivotal in optoelectronics and photonics (Zahid et al., 2019).

Bromination Reactions and Organic Synthesis

Sodium bromate has been utilized as an effective brominating agent for aromatic compounds, demonstrating high yields and specificity in the bromination of substrates with deactivating substituents. This research highlights the utility of bromine-containing reagents, such as Sodium 4-bromobenzenesulfinate dihydrate, in organic synthesis, particularly in the selective bromination of aromatic compounds (Groweiss, 2000).

Polymer Science and Hydrophilic Polymers

The direct synthesis of hydrophilic styrenic-based homopolymers and block copolymers in aqueous solutions has been achieved via reversible addition-fragmentation chain transfer polymerization. This methodology, applicable to sodium 4-styrenesulfonate, showcases the potential for developing water-soluble polymers and copolymers using sulfinate-based monomers for applications in biotechnology and medicine (Mitsukami et al., 2001).

Eigenschaften

IUPAC Name |

sodium;4-bromobenzenesulfinate;dihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHRIJWUZPAQNR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)[O-])Br.O.O.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNaO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60635594 |

Source

|

| Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 4-bromobenzenesulfinate Dihydrate | |

CAS RN |

175278-64-5 |

Source

|

| Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2,5-Dimethoxyphenyl)methyl]-1,3,7,8-tetrahydroimidazo[4,5-g]isoquinolin-2-one](/img/structure/B70687.png)

![5,7-Difluoro-2,3-dihydrobenzo[b]furan](/img/structure/B70689.png)

![Tert-butyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B70701.png)

![Furo[3,2-c]pyridine-4-methanamine](/img/structure/B70708.png)